

Technical Guide: 4-Amino-6-chloropyrimidine - Commercial Availability and Purity Assessment

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Compound of Interest

Compound Name: 4-Amino-6-chloropyrimidine

Cat. No.: B018116

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Abstract

This technical guide provides a comprehensive overview of the commercial availability and purity analysis of **4-Amino-6-chloropyrimidine** (CAS No. 5305-59-9), a key intermediate in the synthesis of various pharmaceutical compounds. This document details commercially available purity grades, provides representative data on potential impurities, and outlines detailed experimental protocols for the robust assessment of its quality using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A logical workflow for the comprehensive purity analysis of **4-Amino-6-chloropyrimidine** is also presented.

Introduction

4-Amino-6-chloropyrimidine is a substituted pyrimidine that serves as a critical building block in the development of active pharmaceutical ingredients (APIs), particularly in the synthesis of antiviral and anticancer agents. The purity of this intermediate is of paramount importance as it directly impacts the quality, safety, and efficacy of the final drug product. This guide is intended to be a valuable resource for researchers and professionals in the pharmaceutical industry, providing essential information on sourcing and quality control of this vital compound.

Commercial Availability and Purity

4-Amino-6-chloropyrimidine is readily available from a variety of chemical suppliers. The typical purities offered are generally high, suitable for research, development, and manufacturing purposes.

Data Presentation

The following tables summarize the commercial availability and representative purity data for **4-Amino-6-chloropyrimidine**.

Table 1: Commercial Suppliers and Offered Purities

Supplier	Product Number (Example)	Stated Purity
Sigma-Aldrich	379446	97%
TCI America	A2136	>98.0% (GC)
Fisher Scientific	AC228440010	98.0+% ^[1]

Table 2: Representative Certificate of Analysis Data

While specific Certificates of Analysis are lot-dependent, the following table presents a typical purity profile based on available data and potential impurities arising from its synthesis from 4,6-dichloropyrimidine.^[2]

Test	Specification	Typical Value	Method
Appearance	White to off-white or light-yellow crystalline powder	Conforms	Visual
Purity (by HPLC)	≥ 98.0% (Area %)	99.32%	HPLC
Impurity: 4,6-dichloropyrimidine	≤ 0.1% (Area %)	0.07%	HPLC[2]
Other single unknown impurity	≤ 0.5% (Area %)	0.45%	HPLC[2]
Melting Point	214-219 °C	216-218 °C	USP <741>
Loss on Drying	≤ 0.5%	0.2%	USP <731>

Experimental Protocols for Purity Assessment

A comprehensive assessment of the purity of **4-Amino-6-chloropyrimidine** involves the use of multiple analytical techniques to identify and quantify the main component and any potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of **4-Amino-6-chloropyrimidine**.

Methodology:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: Inertsil ODS-3 (250 mm x 4.6 mm, 5.0 µm) or equivalent C18 column.[2]
- Mobile Phase: A mixture of acetonitrile and 0.02M potassium dihydrogen phosphate (KH₂PO₄) buffer (pH adjusted to 3.0 with phosphoric acid) in a ratio of 35:65 (v/v).[2]
- Flow Rate: 0.7 mL/min.[2]
- Column Temperature: 40 °C.[2]

- Detection Wavelength: 236 nm.^[2]
- Injection Volume: 10 μ L.
- Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 μ m syringe filter before injection.
- Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying volatile and semi-volatile impurities.

Methodology:

- Instrumentation: A standard GC-MS system.
- Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms).
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Injector Temperature: 250 °C.
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp: Increase to 280 °C at a rate of 15 °C/min.
 - Hold: Hold at 280 °C for 10 minutes.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: 40-450 amu.

- **Sample Preparation:** Prepare a solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
- **Data Analysis:** The total ion chromatogram (TIC) is used to determine the area percentage of any detected impurities. The mass spectrum of the main peak and any impurity peaks can be compared to spectral libraries for identification. The fragmentation of amines is a key characteristic in the mass spectrum, often showing an odd molecular ion peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

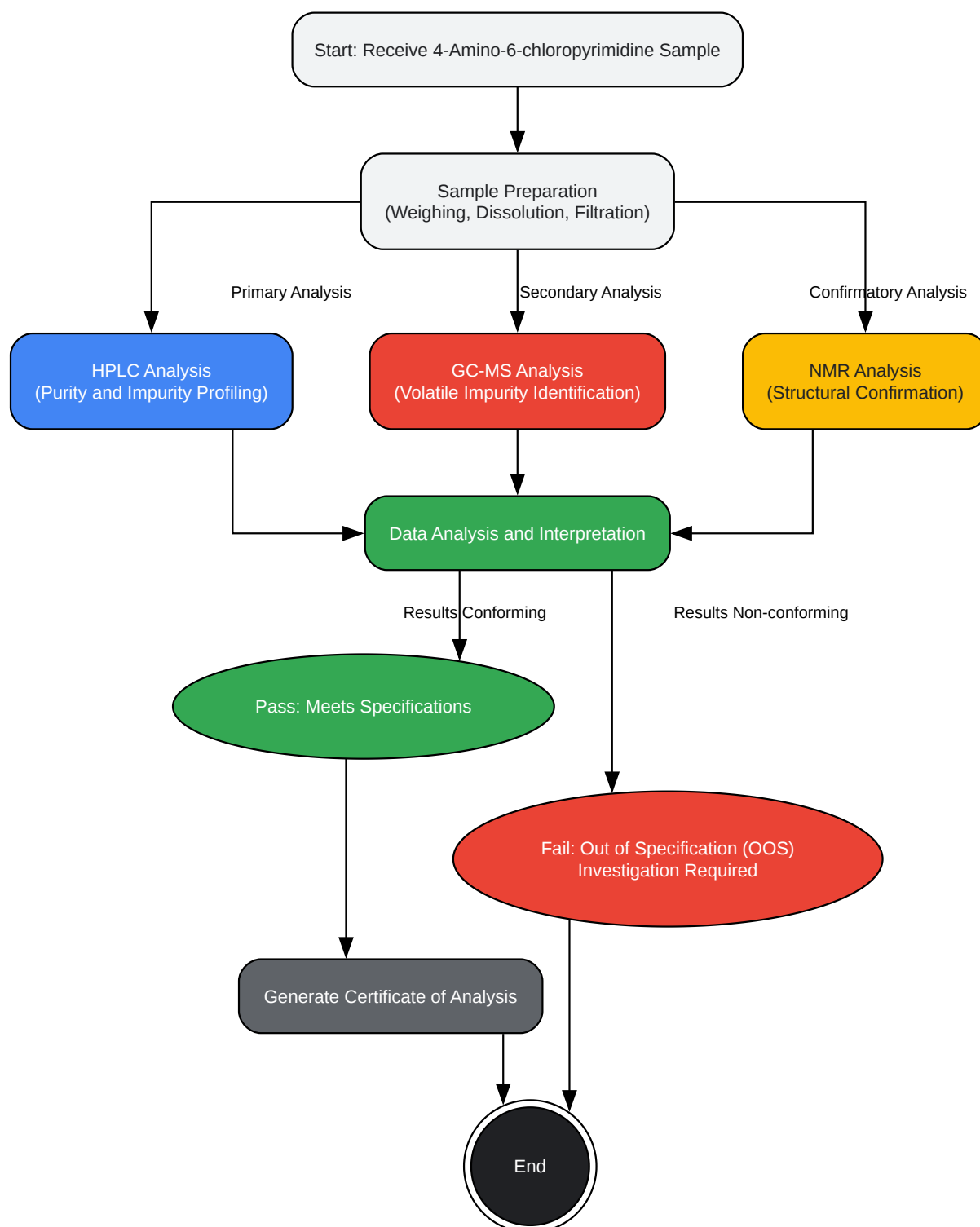
NMR spectroscopy is used for the structural confirmation of **4-Amino-6-chloropyrimidine** and the identification of structurally related impurities.

Methodology:

- **Instrumentation:** A 400 MHz or higher NMR spectrometer.
- **Sample Preparation:** Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆.
- **¹H NMR Spectroscopy:**
 - A typical ¹H NMR spectrum of **4-Amino-6-chloropyrimidine** in DMSO-d₆ would be expected to show a singlet for the proton at the 5-position of the pyrimidine ring and a broad singlet for the amino (-NH₂) protons.
- **¹³C NMR Spectroscopy:**
 - A typical ¹³C NMR spectrum will show distinct signals for the carbon atoms of the pyrimidine ring.
- **Data Interpretation:** The chemical shifts, splitting patterns, and integration of the signals in the ¹H and ¹³C NMR spectra are used to confirm the structure of the compound and to identify any impurities that may be present.

Mandatory Visualization

The following diagram illustrates a comprehensive workflow for the purity analysis of **4-Amino-6-chloropyrimidine**, from initial sample preparation to final data analysis and reporting.



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Caption: Workflow for the Purity Analysis of **4-Amino-6-chloropyrimidine**.

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